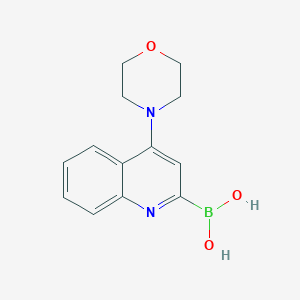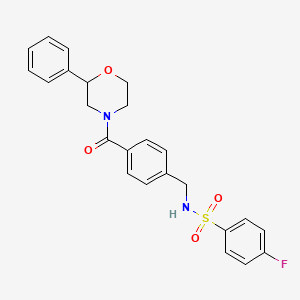![molecular formula C18H18IN3O B12635095 2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide CAS No. 920537-68-4](/img/structure/B12635095.png)
2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using an appropriate alkyl halide, such as 1-bromo-2-iodobenzene, in the presence of a base like potassium carbonate.
Amidation: The final step involves the formation of the benzamide moiety by reacting the alkylated benzimidazole with a suitable amine or amide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The iodine atom may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide
- 2-Iodo-N-[2-(1-methyl-1H-imidazol-2-yl)propyl]benzamide
- 2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)butyl]benzamide
Uniqueness
2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity
Properties
CAS No. |
920537-68-4 |
|---|---|
Molecular Formula |
C18H18IN3O |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-iodo-N-[2-(1-methylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C18H18IN3O/c1-12(11-20-18(23)13-7-3-4-8-14(13)19)17-21-15-9-5-6-10-16(15)22(17)2/h3-10,12H,11H2,1-2H3,(H,20,23) |
InChI Key |
BPKXWESPYAZTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1I)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635033.png)
![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)
![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)



![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)
![1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12635087.png)


![(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12635096.png)
![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)
